
3-(2-(Methyl(propyl)amino)ethyl)thietane1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Methyl(propyl)amino)ethyl)thietane1,1-dioxide is a chemical compound with the molecular formula C9H19NO2S. It is a thietane derivative, which is a class of compounds containing a four-membered ring with one sulfur atom. Thietane derivatives are known for their diverse applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methyl(propyl)amino)ethyl)thietane1,1-dioxide typically involves the reaction of enamine with methanesulfonyl chloride in the presence of triethylamine. This reaction generates 3-amino-2-propylthietane 1,1-dioxide, which is then methylated with methyl iodide followed by Hofmann elimination to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Methyl(propyl)amino)ethyl)thietane1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thietane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(2-(Methyl(propyl)amino)ethyl)thietane1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thietane derivatives are explored for their potential use in drug development, particularly as antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(2-(Methyl(propyl)amino)ethyl)thietane1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-((2-methyl-2-(methylthio)propyl)amino)thietane 1,1-dioxide
- 3-(2-iso-propyl-5-methylphenoxy)thietane-1,1-dioxide
Uniqueness
3-(2-(Methyl(propyl)amino)ethyl)thietane1,1-dioxide is unique due to its specific substitution pattern on the thietane ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H19NO2S |
|---|---|
Peso molecular |
205.32 g/mol |
Nombre IUPAC |
N-[2-(1,1-dioxothietan-3-yl)ethyl]-N-methylpropan-1-amine |
InChI |
InChI=1S/C9H19NO2S/c1-3-5-10(2)6-4-9-7-13(11,12)8-9/h9H,3-8H2,1-2H3 |
Clave InChI |
HGEDTGWGIFOBGG-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)CCC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


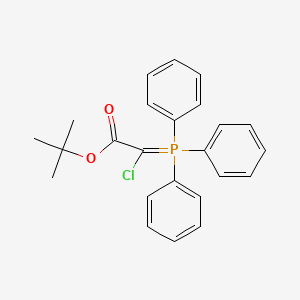
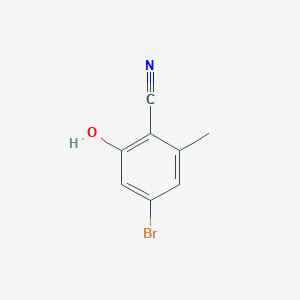
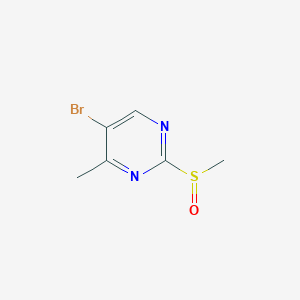
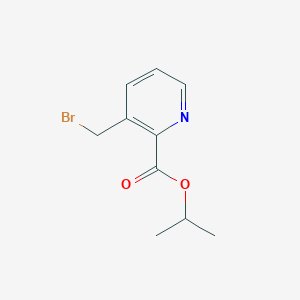

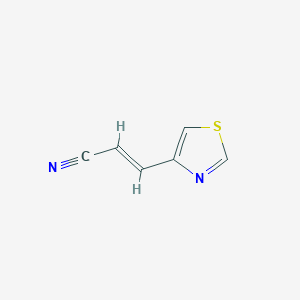
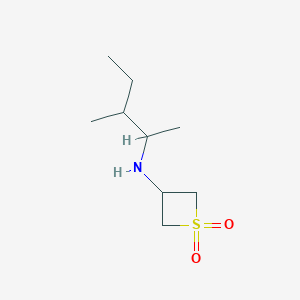
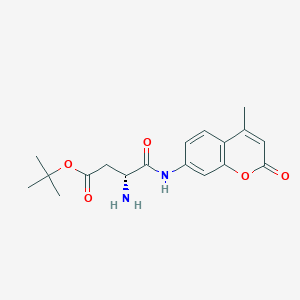
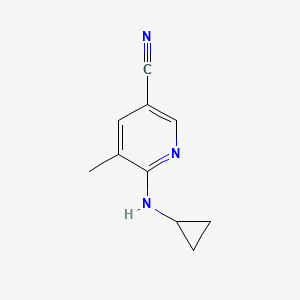

![2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B15230803.png)

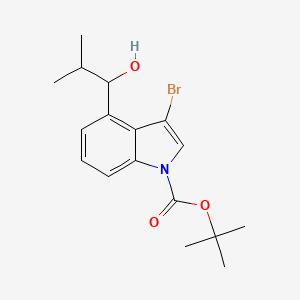
![Octahydropyrano[3,4-b]pyrrol-7-one](/img/structure/B15230823.png)
